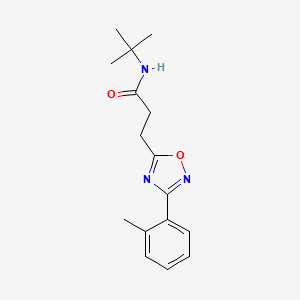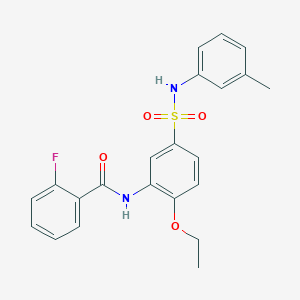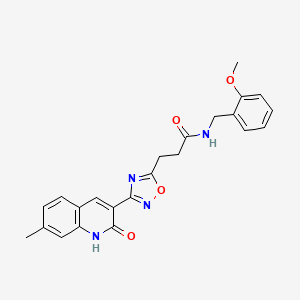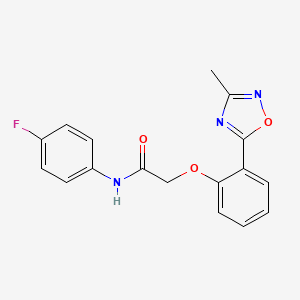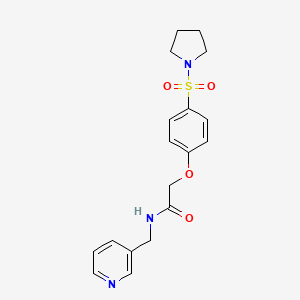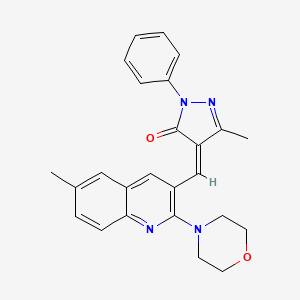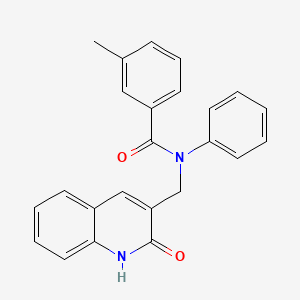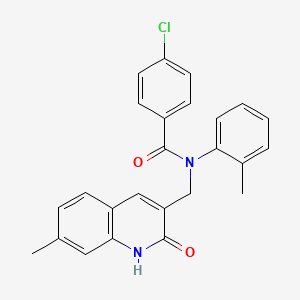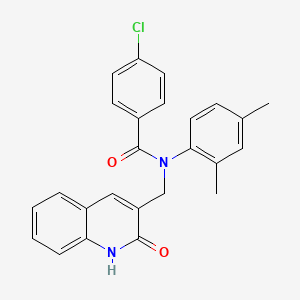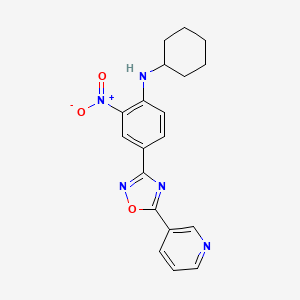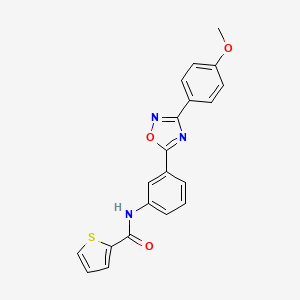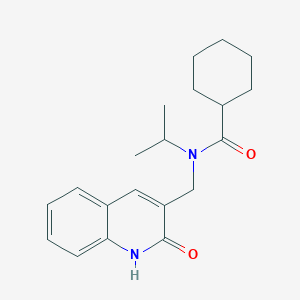
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. CQ-10 is a derivative of chloroquine, a well-known antimalarial drug. However, CQ-10 has been found to have a wider range of applications beyond its antimalarial properties. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by interfering with the glycosylation of viral proteins. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular components. This compound has also been found to inhibit the activity of heme polymerase, which is involved in the synthesis of heme. In addition, this compound has been shown to inhibit the activity of phospholipase A2, which is involved in the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, this compound has been shown to have limited stability in solution, which can make it difficult to store.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide. One direction is to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, there is a need to develop more stable and soluble forms of this compound for use in lab experiments and potential clinical applications.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-hydroxy-3-aminopyridine with 3-chloropropionyl chloride to form 2-(3-chloropropionylamino)quinoline-3-ol. The second step involves the reaction of the product from step one with isopropylcyclohexanecarboxylic acid to form this compound. The final step involves the purification of the product by recrystallization.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields. It has been found to have antiviral, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)22(20(24)15-8-4-3-5-9-15)13-17-12-16-10-6-7-11-18(16)21-19(17)23/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZESBNJWINIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

